N-(4-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
N-(4-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone ring, a hydroxyphenyl group, and a trimethoxyphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone derivative with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under catalytic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and electron transfer reactions, while the thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The trimethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: A simpler analog with similar hydroxyphenyl functionality but lacking the thiazolidinone and trimethoxyphenyl groups.
N-hydroxy-N-(4-hydroxyphenyl)acetamide: Another analog with an additional hydroxy group, enhancing its reactivity.
Uniqueness
N-(4-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. The presence of the thiazolidinone ring and the trimethoxyphenyl group distinguishes it from simpler analogs, potentially offering enhanced therapeutic properties and broader applications in scientific research.
Properties
Molecular Formula |
C21H20N2O6S2 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C21H20N2O6S2/c1-27-15-8-12(9-16(28-2)19(15)29-3)10-17-20(26)23(21(30)31-17)11-18(25)22-13-4-6-14(24)7-5-13/h4-10,24H,11H2,1-3H3,(H,22,25)/b17-10- |
InChI Key |
DBOFRGFJLJOQHT-YVLHZVERSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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